

Spectroscopic Profile of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 2-[2-(4-Nonylphenoxy)ethoxy]ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the nonionic surfactant **2-[2-(4-Nonylphenoxy)ethoxy]ethanol**, a compound of interest in various chemical and biological applications. This document outlines the key spectral characteristics obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry analyses of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.10	d	Ar-H
6.80	d	Ar-H
3.75	t	-OCH ₂ CH ₂ OH
3.60	m	-OCH ₂ CH ₂ O-
2.55	t	Ar-CH ₂ -
1.55	m	-CH ₂ - (alkyl chain)
1.25	m	-CH ₂ - (alkyl chain)
0.85	t	-CH ₃ (alkyl chain)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
156.0	Ar-C-O
143.5	Ar-C-alkyl
128.0 / 114.0	Ar-C
72.5 / 70.0 / 61.0	-OCH ₂ CH ₂ -
32.0–14.0	Alkyl carbons

Table 3: FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3370	O-H stretch
2900	C-H alkyl stretch
1610	Ar C=C stretch
1240	Ar-O-C stretch
1100	C-O-C ether stretch

Table 4: Mass Spectrometry Data

m/z	Assignment
308.2351	[M] ⁺ (Molecular Ion) [1]
179	[C ₁₁ H ₁₅ O] ⁺ (Nonylphenol fragment)
133	[C ₆ H ₅ OCH ₂ CH ₂ O] ⁺

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 10-20 mg of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as required for adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- For liquid samples, a small drop of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol** is placed directly onto the ATR crystal.

Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Record the sample spectrum.
- The instrument software automatically subtracts the background from the sample spectrum.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Analysis:

- Identify characteristic absorption bands and assign them to specific functional groups (e.g., O-H, C-H, C=C, C-O-C). The C-O-C ether linkage in the polyethylene glycol chain is a key analytical band.[\[2\]](#)[\[3\]](#)

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the precise molecular weight and elemental composition, and to study fragmentation patterns for structural elucidation.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, often coupled with a liquid chromatography system (LC-MS).[\[4\]](#)[\[5\]](#)

Sample Preparation:

- Prepare a dilute solution of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 $\mu\text{g/mL}$.

- If using LC-MS, the sample is injected into the LC system for separation prior to mass analysis. For direct infusion, the sample solution is introduced directly into the mass spectrometer's ion source.

Mass Spectrometry Parameters:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for nonylphenol ethoxylates, often forming ammonium adducts $[M+NH_4]^+$.^[4]
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
- Resolution: Set to a high resolving power (e.g., >60,000) to enable accurate mass measurements.
- Collision Energy (for MS/MS): If fragmentation data is desired, select the precursor ion (e.g., the molecular ion) and apply a suitable collision energy to induce fragmentation.

Data Analysis:

- Determine the accurate mass of the molecular ion and use it to calculate the elemental formula. The measured mass should be within a few ppm of the theoretical mass.
- Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the nonylphenol and ethoxy chain fragments.^[1]

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of **2-[2-(4-Nonylphenoxy)ethoxy]ethanol**.

Caption: Workflow for Spectroscopic Analysis.

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